Ac-Yvad-cho

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ac-YVAD-CHO se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la caspasa-1. Algunas de sus aplicaciones incluyen:

Investigación de la Inflamación: This compound se utiliza para estudiar el papel de la caspasa-1 en la respuesta inflamatoria y para desarrollar posibles terapias antiinflamatorias.

Estudios de Apoptosis: Los investigadores utilizan this compound para investigar los mecanismos de apoptosis y el papel de la caspasa-1 en la muerte celular programada.

Investigación del Cáncer: This compound se explora como un posible agente terapéutico en el tratamiento del cáncer debido a su capacidad para modular la respuesta inflamatoria y la apoptosis.

Enfermedades Neurodegenerativas: Los estudios han demostrado que this compound puede reducir la inflamación y la muerte celular en modelos de enfermedades neurodegenerativas, lo que la convierte en un posible candidato terapéutico.

Mecanismo De Acción

Ac-YVAD-CHO ejerce sus efectos uniéndose al sitio activo de la caspasa-1, inhibiendo así su actividad. Esta inhibición previene la escisión de la pro-interleucina-1β en su forma activa, la interleucina-1β, reduciendo la inflamación. Los objetivos moleculares de this compound incluyen el residuo de cisteína del sitio activo de la caspasa-1, que es esencial para su actividad enzimática .

Safety and Hazards

When handling Ac-YVAD-CHO, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Ac-Yvad-cho plays a significant role in biochemical reactions, particularly in the inhibition of caspase-1 . It interacts with caspase-1, a cysteine-dependent protease, to inhibit its activity . This interaction is crucial in modulating various biological processes, including apoptosis and inflammation .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit caspase-1 . By inhibiting caspase-1, this compound can suppress the production of mature IL-1β . In pancreatic carcinoma cells, the inhibition of caspase-1 by this compound has been observed to lead to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1 . It binds to caspase-1, inhibiting its activity and subsequently suppressing the production of mature IL-1β . This inhibition of caspase-1 activity is a key aspect of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

It has been observed that this compound can effectively block inflammatory cell death in experimental models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound at a dosage of 12.5 µmol/kg has been shown to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, this compound can influence the metabolic pathways associated with the production of IL-1β .

Subcellular Localization

Yvadase activity, which is related to the function of this compound, has been observed in mitochondria of growing pollen tubes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Ac-YVAD-CHO se sintetiza mediante síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una resina sólida, seguida de desprotección y escisión de la resina. El producto final se purifica mediante cromatografía líquida de alta resolución .

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados, que permiten la producción eficiente y de alto rendimiento de péptidos. El uso de técnicas de purificación avanzadas garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ac-YVAD-CHO experimenta principalmente reacciones de hidrólisis y oxidación. Es estable en condiciones fisiológicas, pero puede hidrolizarse en presencia de ácidos o bases fuertes .

Reactivos y Condiciones Comunes

Hidrólisis: Los ácidos o bases fuertes pueden hidrolizar this compound, rompiendo los enlaces peptídicos.

Principales Productos Formados

Los principales productos formados a partir de la hidrólisis de this compound son los aminoácidos individuales: N-acetil-L-tirosina, L-valina, N-[(1S)-2-carboxil-1-formiletil]-L-alanina y L-alaninamida .

Comparación Con Compuestos Similares

Compuestos Similares

Ac-DEVD-CHO: Un inhibidor selectivo de la caspasa-3, otra enzima involucrada en la apoptosis.

Z-VAD-FMK: Un inhibidor de caspasa de amplio espectro que inhibe múltiples caspasas, incluida la caspasa-1.

Singularidad de Ac-YVAD-CHO

This compound es único debido a su alta especificidad y potencia para la caspasa-1. A diferencia de los inhibidores de amplio espectro, this compound inhibe selectivamente la caspasa-1 sin afectar otras caspasas, lo que la convierte en una herramienta valiosa para estudiar el papel específico de la caspasa-1 en varios procesos biológicos .

Propiedades

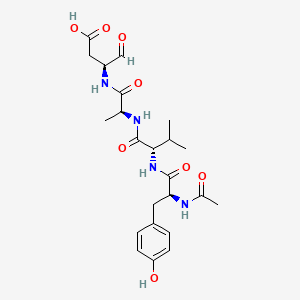

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARALSGDVZEP-SJVNDZIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | L 709049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-709049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

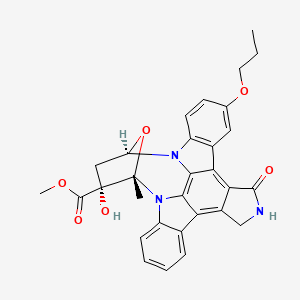

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

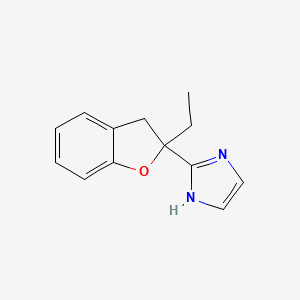

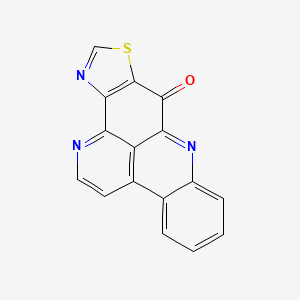

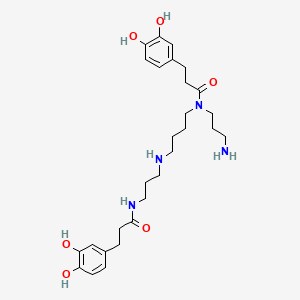

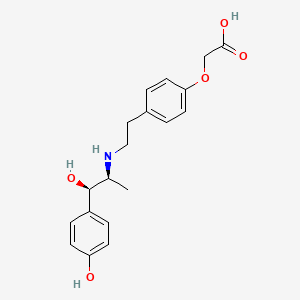

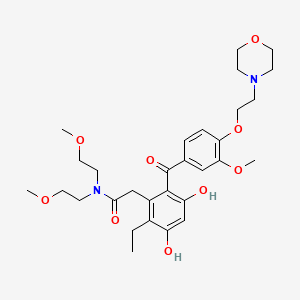

Feasible Synthetic Routes

ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].

ANone: Inhibiting caspase-1 with this compound leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, this compound can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].

ANone: While this compound is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].

ANone: The molecular formula of this compound is C24H35N5O9, and its molecular weight is 537.57 g/mol.

ANone: this compound has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].

ANone: In vivo studies have demonstrated the protective effects of this compound in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)